
3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a specific stereochemistry at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 2-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)propanoic acid
- 2-Amino-3-(2-chlorophenyl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity compared to its racemic or other stereoisomeric forms.
Propiedades
Fórmula molecular |
C9H11Cl2NO2 |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Clave InChI |
STLSXIDFGSTKTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


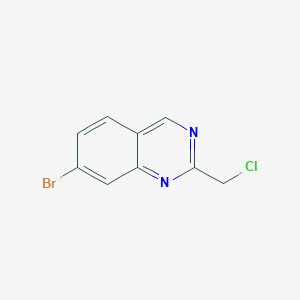
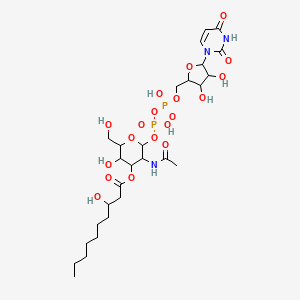

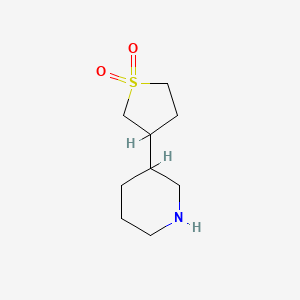
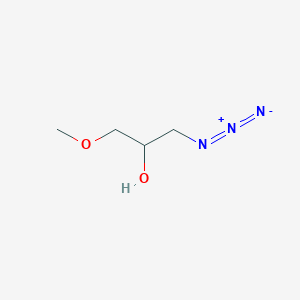
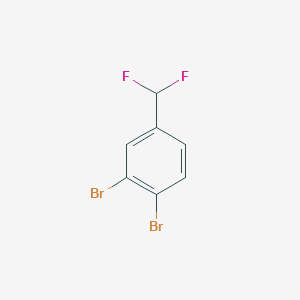
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
![5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)
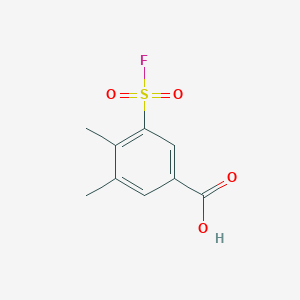
![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
![6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)
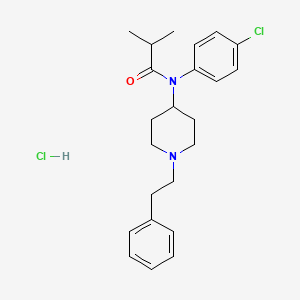
![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)
